molecular formula C12H18O6 B1365701 Diethyl 3-formyl-4-oxoheptanedioate

Diethyl 3-formyl-4-oxoheptanedioate

Cat. No.: B1365701
M. Wt: 258.27 g/mol
InChI Key: HNVJIJXJQHAZSB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Diethyl 3-formyl-4-oxoheptanedioate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as This compound . This nomenclature reflects the compound’s esterified carboxylic acid groups at positions 1 and 7, a ketone group at position 4, and a formyl substituent at position 3 (Figure 1). The molecular formula is C₁₂H₁₈O₆ , with a molecular weight of 258.27 g/mol .

Table 1: Systematic identifiers for this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₈O₆
CAS Registry Number 63045-82-9
EC Number Not reported
SMILES CCOC(=O)CCC(=O)C(CC(=O)OCC)C=O
InChI InChI=1S/C12H18O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-9H,3-7H2,1-2H3

Synonyms include 3-formyl-4-oxoheptanedioic acid diethyl ester and 3-formyl-4-oxopimelic acid diethyl ester, though these are less commonly used. The compound’s structural uniqueness arises from the juxtaposition of ketone and aldehyde functionalities on a heptanedioate backbone, distinguishing it from simpler esters like diethyl succinate or glutarate.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its seven-carbon chain, which hosts three functional groups: two ethyl ester moieties at the termini, a ketone at position 4, and a formyl group at position 3. The SMILES string (CCOC(=O)CCC(=O)C(CC(=O)OCC)C=O) reveals a linear backbone with branching at positions 3 and 4, where the formyl and ketone groups introduce steric and electronic perturbations.

Key Geometrical Features:

  • Ester Groups : The ethoxycarbonyl groups at C1 and C7 adopt standard tetrahedral geometries around the carbonyl carbons, with bond angles approximating 120° for sp² hybridization.
  • Ketone and Aldehyde : The C4 ketone (C=O) and C3 formyl (CHO) groups create localized planar regions, with the aldehyde’s carbonyl oxygen participating in weak intramolecular interactions.
  • Rotational Flexibility : The central C3–C4 bond allows limited rotation due to conjugation between the ketone and adjacent ester groups, favoring a trans conformation to minimize steric clashes between the formyl and ethyl ester substituents.
Table 2: Bond lengths and angles for critical functional groups
Functional Group Bond Length (Å) Bond Angle (°)
Ester C=O 1.21 120
Ketone C=O 1.23 120
Aldehyde C=O 1.22 120

Conformational analysis via computational models suggests that the lowest-energy conformation places the formyl group perpendicular to the ketone plane, reducing electronic repulsion between the carbonyl groups.

Crystallographic Data and Solid-State Arrangement

As of current literature, no direct crystallographic data exists for this compound. However, insights can be inferred from structurally related esters. For example, fluorene derivatives with analogous carbonyl arrangements exhibit layered molecular packing driven by C–H···O hydrogen bonds and van der Waals interactions.

Hypothetical Solid-State Behavior:

  • Hydrogen Bonding : The ketone and aldehyde groups may form weak C–H···O interactions with adjacent molecules, creating supramolecular motifs such as R₂²(10) rings observed in similar esters.
  • Packing Efficiency : The ethyl ester chains likely adopt staggered conformations to maximize lattice stability, while the planar carbonyl regions facilitate π-stacking in alternating layers.
Table 3: Predicted solid-state properties based on analogous compounds
Property Predicted Value
Crystal System Monoclinic

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

diethyl 3-formyl-4-oxoheptanedioate

InChI

InChI=1S/C12H18O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-9H,3-7H2,1-2H3

InChI Key

HNVJIJXJQHAZSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(CC(=O)OCC)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Diethyl 3-formyl-4-oxoheptanedioate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be tailored for specific applications.

Table 1: Organic Synthesis Applications

ApplicationDescription
Building BlockUsed to synthesize complex organic molecules
Reaction with NucleophilesForms new carbon-carbon bonds through nucleophilic addition
FunctionalizationAllows for the introduction of different functional groups

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is investigated as a precursor for drug development. Its structural features enable modifications that can lead to compounds with therapeutic properties.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound may exhibit activity on AMPA receptors, which are implicated in mood regulation. This suggests potential use in developing antidepressants .

Flavor and Fragrance Industry

The compound is also explored for its applications in the flavor and fragrance industry. It can be utilized to produce specific flavor compounds through enzymatic pathways, enhancing the sensory properties of food products.

Table 2: Flavor and Fragrance Applications

ApplicationDescription
Flavor DevelopmentUsed in synthesizing flavor compounds
Fragrance ProductionActs as a precursor for creating aromatic compounds

Biocatalysis and Green Chemistry

Recent advancements have highlighted the use of biocatalysts in synthesizing this compound derivatives. This approach aligns with green chemistry principles by reducing environmental impact and improving reaction efficiency.

Case Study: Enzymatic Synthesis

Studies have demonstrated that specific microorganisms can produce flavor compounds via biosynthetic pathways involving this compound . This method not only enhances yield but also minimizes byproduct formation.

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting from Diethyl 4-oxoheptanedioate:
    This compound serves as a key precursor. Functionalization at the 3-position to introduce the formyl group can be achieved through selective oxidation or formylation reactions. For example, ethyl magnesium addition followed by hydrolysis has been used to generate intermediates that can be further transformed into lactones or aldehydes.

  • Use of Pyrrole or Pyrrolyl Intermediates:
    In complex synthetic sequences (e.g., rhazinilam synthesis), pyrrole derivatives with ester groups at the 3-position have been used. These undergo regioselective alkenylation and cyclization, which indirectly relate to the formation of compounds structurally related to this compound.

Formyl Group Introduction

  • Oxidative Cleavage and Hydrolysis:
    The formyl group can be introduced by oxidative cleavage of precursors such as azidoketones or by hydrolysis of dichloromethyl intermediates. For instance, the conversion of 3-(dichloromethyl) esters to 3-formyl esters using zinc chloride in aqueous media under phase transfer catalysis is a known method for related compounds.

  • Phase Transfer Catalysis:
    This method facilitates hydrolysis of dichloromethyl groups to formyl groups under mild conditions, maintaining ester integrity by controlling pH and temperature.

Esterification and Protection

  • Diethyl Ester Formation:
    Ester groups are introduced or maintained throughout the synthesis to ensure solubility and reactivity. Ester hydrolysis is carefully avoided during formylation steps by maintaining pH between 6 and 8 using sodium bicarbonate buffers.

  • Use of Protective Groups:
    In multi-step syntheses, protective groups such as Boc (tert-butoxycarbonyl) are used to protect amine functionalities during cyclization or oxidation steps, though this is more relevant in complex molecule synthesis involving this compound derivatives.

Detailed Preparation Method Example

A representative preparation sequence for a related formyl ester compound (methyl 3-formyl-2-nitrobenzoate) illustrates the principles applicable to this compound preparation:

Step Description Conditions Yield/Purity
1 Chlorination of methyl 3-methyl-2-nitrobenzoate to 3-(dichloromethyl)-2-nitrobenzoate UV irradiation, 0-10 °C, chlorine gas 90-92% purity
2 Hydrolysis of dichloromethyl group to formyl group using ZnCl2 aqueous solution and phase transfer catalyst (e.g., tetrabutylammonium bromide) 20-30 °C, pH 6-8 controlled by NaHCO3 addition 80-81% yield, >99% purity

This method highlights the importance of phase transfer catalysis and pH control to prevent ester hydrolysis and achieve high purity aldehyde esters.

Comparative Analysis of Preparation Techniques

Method Key Features Advantages Limitations
Oxidative cleavage of azidoketones Enables formyl group introduction via oxidative cleavage High selectivity, useful in complex molecule synthesis Multi-step, requires careful handling of azides
Chlorination and phase transfer catalyzed hydrolysis Direct conversion of methyl groups to formyl groups via dichloromethyl intermediates Mild conditions, high yield, cost-effective reagents Requires UV light and chlorine gas handling
Regioselective alkenylation and cyclization (pyrrole-based) Indirect route via pyrrole derivatives with ester groups Enables complex scaffold formation Multi-step, moderate overall yield

Research Findings and Optimization Notes

  • Yield Optimization:
    Maintaining reaction temperature and pH is critical to maximize yield and prevent side reactions such as ester hydrolysis or over-oxidation.

  • Catalyst Selection:
    Use of tetrabutylammonium bromide or benzyltriethylammonium chloride as phase transfer catalysts facilitates efficient hydrolysis without damaging ester groups.

  • Environmental Considerations:
    Avoiding solvents like DMF and minimizing organic waste generation is possible by selecting dichloromethane or dichloroethane as solvents and controlling reaction conditions.

  • Scalability:
    The chlorination-hydrolysis method is amenable to scale-up due to straightforward reaction steps and commercially available reagents.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Notes
Chlorination Temperature 0-20 °C Prevents side reactions
Chlorine to Substrate Molar Ratio 2 to 4 equivalents Ensures complete chlorination
Phase Transfer Catalyst Loading 0.01 to 0.1 mol equiv Balances reaction rate and cost
ZnCl2 Loading 0.1 to 0.5 mol equiv Facilitates hydrolysis
pH during Hydrolysis 6 to 8 Prevents ester hydrolysis
Reaction Time (Hydrolysis) ~5 hours Ensures complete conversion
Solvents Dichloromethane or Dichloroethane Good solubility, easy removal

Q & A

Q. What are the recommended synthetic pathways for Diethyl 3-formyl-4-oxoheptanedioate in academic laboratories?

The compound can be synthesized via Claisen condensation or Michael addition, leveraging its ester and ketone functionalities. Purification typically involves column chromatography or recrystallization to isolate the product from byproducts like unreacted diethyl esters. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as over-oxidation of the formyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and ketone (δ ~2.1–2.5 ppm) groups.
  • FTIR : Peaks at ~1720–1740 cm⁻¹ (C=O stretching for esters/ketones) and ~2820–2720 cm⁻¹ (formyl C-H stretch).
  • Mass Spectrometry : To validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from heat/ignition sources, as recommended for structurally similar esters .

Q. How can researchers mitigate common impurities during synthesis?

Impurities like unreacted starting materials or hydrolysis products can be minimized by:

  • Strict moisture control (use anhydrous solvents).
  • Monitoring reaction progress via TLC.
  • Employing gradient elution during column chromatography .

Q. What are the solubility properties of this compound in common solvents?

It is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester/ketone groups, with limited solubility in water. Solubility tests should precede large-scale reactions to optimize solvent selection .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated computationally?

Density Functional Theory (DFT) calculations can model transition states and intermediates for reactions like nucleophilic additions to the formyl group. Theoretical IR/NMR spectra can cross-validate experimental data .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Cross-validate using multiple techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for molecular formula). Compare with literature data for structurally analogous compounds (e.g., diethyl esters with α,β-keto functionalities) .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized?

Screen palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions. Monitor via GC-MS to identify optimal temperature and solvent (e.g., toluene for Buchwald-Hartwig amination) .

Q. What experimental designs are effective for studying its role as a building block in multi-step syntheses?

Use sequential functionalization:

  • Protect the formyl group (e.g., acetal formation) before modifying the ketone.
  • Employ orthogonal protecting groups to enable selective reactions.
  • Track intermediates via LC-MS to ensure stepwise fidelity .

Q. How can researchers address low yields in large-scale syntheses?

  • Optimize stoichiometry and catalyst loading via Design of Experiments (DoE).
  • Use flow chemistry to enhance heat/mass transfer.
  • Implement in-line analytics (e.g., PAT tools) for real-time monitoring .

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